molecular formula C22H30N2O4S B2441018 4-ethoxy-3-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide CAS No. 953919-74-9

4-ethoxy-3-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Cat. No.: B2441018
CAS No.: 953919-74-9
M. Wt: 418.55
InChI Key: YAZOCIPNJPNOHA-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex molecular structure, which includes an ethoxy group, a methyl group, a phenylmorpholino group, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable benzenesulfonyl chloride with an amine under basic conditions.

    Introduction of the ethoxy and methyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Attachment of the phenylmorpholino group: This step involves the reaction of the intermediate compound with a phenylmorpholine derivative, often under acidic or basic conditions to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, phenylmorpholine derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Ethoxy-3-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been explored for various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition or receptor modulation.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting enzyme activity or modulating receptor function.

    Altering signaling pathways: Affecting cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-3-methylbenzenesulfonamide: Lacks the phenylmorpholino group, resulting in different chemical and biological properties.

    N-(3-(2-Phenylmorpholino)propyl)benzenesulfonamide: Lacks the ethoxy and methyl groups, which may affect its reactivity and applications.

Uniqueness

4-Ethoxy-3-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S/c1-3-27-21-11-10-20(16-18(21)2)29(25,26)23-12-7-13-24-14-15-28-22(17-24)19-8-5-4-6-9-19/h4-6,8-11,16,22-23H,3,7,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZOCIPNJPNOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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